molecular formula C16H17ClN2O3 B2879919 N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1705348-55-5

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2879919
CAS No.: 1705348-55-5
M. Wt: 320.77
InChI Key: IJZLKLWXNYXZTL-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17ClN2O3 and its molecular weight is 320.77. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Research on compounds structurally related to N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has focused on their synthesis, structural characteristics, and potential applications in various fields, including medicinal chemistry. For example, studies have detailed the hydrogen bonding in anticonvulsant enaminones, highlighting their structural diversity and the significance of hydrogen bond networks in their stability and biological activity (Kubicki, Bassyouni, & Codding, 2000). Moreover, advancements in synthetic methods for N-methoxy-N-methylamides, as described by Lee (2007), have been instrumental in developing efficient routes to such compounds, underscoring their importance in organic synthesis and potential drug development (Lee, 2007).

Molecular Interaction Studies

Research into the molecular interactions of similar compounds, especially in the context of receptor-ligand binding, provides insights into the design of novel therapeutic agents. For instance, the molecular interaction study of a cannabinoid receptor antagonist offers a foundation for understanding how structural modifications can influence receptor binding and activity (Shim et al., 2002). Such studies are critical for the rational design of drugs targeting specific receptors, demonstrating the broader applicability of research on compounds like this compound.

Antimicrobial Applications

The antimicrobial potential of structurally related compounds, as explored by Desai, Dodiya, & Shihora (2011), indicates a promising avenue for developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011). Such research underscores the importance of chemical synthesis and structural modification in discovering and optimizing compounds with potential therapeutic uses.

Properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O3/c1-19-9-5-7-12(16(19)21)15(20)18-10-14(22-2)11-6-3-4-8-13(11)17/h3-9,14H,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZLKLWXNYXZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC(C2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.